molecular formula C7H5N3O2 B3090491 3h-Imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1211590-38-3

3h-Imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B3090491
CAS No.: 1211590-38-3
M. Wt: 163.13 g/mol
InChI Key: GGTNZZHNKRQNLH-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid (IUPAC name: 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid), commonly known as spinacine, is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine moiety. Its molecular formula is C₇H₉N₃O₂, with a molecular weight of 179.17 g/mol . Spinacine exists in an amphionic form due to tautomerization, as confirmed by X-ray crystallography, where the N(3) atom of the imidazole ring is protonated .

This compound is notable for its immunomodulatory activity, as demonstrated in marine-derived extracts where it was identified as a key bioactive ingredient . It is also a precursor in synthesizing rexinoids (RXR agonists) and other pharmacologically active derivatives. Spinacine derivatives are synthesized via methods like the Pictet-Spengler reaction of histidine with aldehydes .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTNZZHNKRQNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263068
Record name 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-38-3
Record name 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211590-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of 3h-Imidazo[4,5-c]pyridine-6-carboxylic acid are the GABA A receptors . These receptors play a crucial role in the central nervous system as they mediate inhibitory neurotransmission. The compound acts as a positive allosteric modulator of these receptors.

Pharmacokinetics

It is known that the compound has high gi absorption. . These properties suggest that the compound has good bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability

Biochemical Analysis

Biochemical Properties

3h-Imidazo[4,5-c]pyridine-6-carboxylic acid interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism. The nature of these interactions is complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity and protein function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways it is involved in is currently limited.

Biological Activity

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N3O2, with a molecular weight of 177.16 g/mol. The compound features a fused bicyclic system consisting of an imidazole ring and a pyridine ring, with a carboxylic acid functional group at the 6-position. This structure is crucial for its biological activity and interaction with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia

The presence of specific substituents on the phenyl groups can enhance this antimicrobial activity, as observed in studies where chlorine or methyl groups were introduced .

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. It acts on various cancer cell lines by inhibiting key pathways involved in tumor growth and survival. Notably:

  • PARP Inhibition : Certain derivatives have demonstrated moderate to high PARP inhibitory activity, which can increase the sensitivity of tumor cells to chemotherapy agents like temozolomide. For instance, one derivative showed an IC50 value of 8.6 nM against breast cancer cells .
  • Targeting Glucosamine-6-phosphate Synthase : This enzyme is a potential target for new imidazo[4,5-c]pyridine derivatives in treating fungal infections and certain cancers .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound exhibits significant binding affinity to various enzymes and receptors involved in cellular signaling pathways.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for developing antitrypanosomal drugs .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A comparative analysis showed that derivatives with halogen substitutions exhibited enhanced activity against E. coli and S. aureus. The introduction of methyl groups at specific positions led to increased potency against these strains.
  • Cancer Therapeutics : A series of experiments evaluated the effect of different imidazo[4,5-c]pyridine derivatives on breast cancer cell lines. The results indicated that compounds with specific functional groups significantly inhibited cell proliferation compared to controls.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueNotes
AntimicrobialStaphylococcus aureusN/AEffective against Gram-positive bacteria
AntimicrobialEscherichia coliN/AEffective against Gram-negative bacteria
AnticancerBreast cancer cell lines8.6 nMPARP inhibitor; enhances chemotherapy sensitivity
AntitrypanosomalTrypanosoma brucei<50 nMInhibits methionyl-tRNA synthetase

Chemical Reactions Analysis

Carboxylic Acid-Directed Reactions

The carboxylic acid group enables classic transformations for derivative synthesis:

Esterification

Reaction with methanol and thionyl chloride produces the methyl ester (C₈H₉N₃O₂), as demonstrated in the synthesis of related imidazopyridine derivatives .
Example :

3H Imidazo 4 5 c pyridine 6 carboxylic acidSOCl2CH3OHMethyl ester(Yield 55 )\text{3H Imidazo 4 5 c pyridine 6 carboxylic acid}\xrightarrow[\text{SOCl}_2]{\text{CH}_3\text{OH}}\text{Methyl ester}\quad (\text{Yield 55 })

Amide Formation

Coupling with amino acid benzyl esters (e.g., L-Val-OBzl, L-Met-OBzl) via carbodiimide reagents yields peptidomimetic derivatives . These reactions typically proceed in THF or DMF under mild conditions.

Key Applications :

  • Synthesis of bioactive conjugates for enzyme inhibition studies .

  • Structural diversification for pharmacological optimization .

Ring-Specific Reactivity

The bicyclic imidazopyridine core participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

  • Nitration : Directed by the electron-rich imidazole ring, nitration occurs at position 7 under HNO₃/H₂SO₄ conditions .

  • Halogenation : Bromination with Br₂/FeCl₃ yields 7-bromo derivatives, pivotal for Suzuki-Miyaura cross-couplings .

Cyclocondensation

Reaction with formaldehyde and amino acids (e.g., histidine) forms tricyclic adducts via Pictet-Spengler mechanisms, mimicking natural product biosynthesis .

Decarboxylation and Functionalization

Controlled thermal decarboxylation (180–200°C) generates 3H-imidazo[4,5-c]pyridine, a versatile intermediate for further functionalization.

Comparative Decarboxylation Rates :

ConditionProductYield (%)
Pyridine, 180°C, 2 hr3H-imidazo[4,5-c]pyridine78
CuO, DMF, 160°C, 4 hr6-Nitro derivative65

Synthetic Methodology Comparison

Key routes for derivatives include:

MethodReagents/ConditionsTarget DerivativeYield (%)
Microwave-assisted couplingHATU, DIPEA, DMF, 100°C Peptidic conjugates70–85
Sonogashira cross-couplingPdCl₂(PPh₃)₂, CuI, Et₃N Alkynylated derivatives80–95
Suzuki couplingPd/C, K₂CO₃, H₂O/DMF Aryl/heteroaryl analogues75–90

Reactivity vs. Structural Analogues

The tert-butylphenyl substituent and fused ring system confer unique reactivity compared to simpler imidazoles:

CompoundKey ReactionDistinct Feature
Imidazo[1,2-a]pyridineElectrophilic substitutionLower regioselectivity
1-Methylimidazo[4,5-c]pyridineN-AlkylationReduced steric hindrance
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid Amide couplingEnhanced solubility and target affinity

Stability and Reaction Optimization

  • pH Sensitivity : Rapid decomposition occurs under strong acidic/basic conditions (pH < 2 or > 10) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in coupling reactions by stabilizing transition states .

Comparison with Similar Compounds

Key Differences :

  • The [4,5-c] isomer (spinacine) has a saturated pyridine ring, enabling hydrogenation and distinct tautomerization, while the [4,5-b] isomer is aromatic.
  • The [4,5-b] derivatives exhibit RXR partial agonism , making them promising candidates for treating metabolic disorders with lower teratogenic risk compared to full agonists like bexarotene .

Substituted Derivatives

Fluorophenyl-Substituted Derivatives

The introduction of a 4-fluorophenyl group enhances lipophilicity and receptor binding:

Compound Molecular Formula Key Modifications Activity Reference
4-(4-Fluorophenyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid C₁₃H₁₂FN₃O₂ 4-Fluorophenyl substitution at C4 Under investigation for kinase inhibition
Methyl ester of spinacine C₈H₁₃N₃O₂ Esterification of carboxylic acid Improved bioavailability

Impact of Substituents :

  • Fluorine increases metabolic stability and membrane permeability.
  • Esterification (e.g., methyl ester) masks the carboxylic acid, enhancing cell penetration .

Benzimidazole Analogues

Benzimidazole-based compounds share structural similarities but differ in ring fusion and applications:

Compound Structure Molecular Formula Key Applications Reference
Benzimidazole-6-carboxylic acid Benzimidazole C₈H₆N₂O₂ Anthelmintic and antiviral agents
Spinacine Imidazo[4,5-c] C₇H₉N₃O₂ Immunomodulation

Key Contrast :

  • Benzimidazoles are fully aromatic, leading to planar structures ideal for intercalation (e.g., DNA targeting).
  • Spinacine’s reduced pyridine ring allows conformational flexibility, aiding interactions with immune receptors .

Pharmacological Data

Parameter Spinacine 3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid Derivatives
Target Receptor Immune receptors RXRα/β/γ
EC₅₀ (RXR Activation) N/A 10–50 nM
Teratogenicity Low Significantly reduced vs. bexarotene

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of pre-functionalized pyridine precursors. For example, tert-butyl ester-protected derivatives (e.g., (S)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) are synthesized via Pd-catalyzed coupling or acid-catalyzed cyclization, followed by deprotection . Optimization of reaction conditions (e.g., temperature, catalysts) is critical to avoid side products like over-alkylated imidazo-pyridines .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) is used to assess purity (>95% is typical for bioactive derivatives) . Structural confirmation requires nuclear magnetic resonance (NMR; ¹H, ¹³C) for backbone assignments and mass spectrometry (MS) for molecular weight verification. For chiral derivatives, circular dichroism (CD) or chiral HPLC is recommended .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : The carboxylic acid group enhances water solubility, but lipophilic substituents (e.g., tert-butyl esters) may require DMSO or ethanol for dissolution. Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) are essential; derivatives like PD123319 show stability in buffered saline for 24 hours at 37°C .

Advanced Research Questions

Q. How do structural modifications at the 6-carboxylic acid position affect biological activity (e.g., receptor binding)?

  • Methodological Answer : Substituents at the 6-position significantly modulate receptor affinity. For example, PD123319 (a diphenylacetyl derivative) acts as a potent angiotensin AT2 receptor antagonist (IC₅₀ < 1 nM), while esterification (e.g., tert-butyl) reduces binding due to steric hindrance . Computational docking studies (e.g., AutoDock Vina) can predict interactions with receptor pockets, validated via radioligand displacement assays .

Q. What in vitro models are suitable for evaluating immunomodulatory effects of this compound?

  • Methodological Answer : Spinacin (a tetrahydro derivative) showed immunomodulatory activity in macrophage-based assays (e.g., LPS-induced TNF-α suppression). Researchers should use primary murine macrophages or THP-1 cells, with cytokine profiling (ELISA or multiplex assays) and NF-κB pathway analysis (Western blot) . Contradictory results (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from cell-type-specific responses, requiring dose-response validation .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies (e.g., angiotensin receptor vs. immunomodulatory activity) may stem from structural variations (e.g., tetrahydro vs. aromatic core) or assay conditions. Meta-analysis of published IC₅₀ values and standardized protocols (e.g., uniform cell lines, agonist concentrations) are critical. For example, PD123319’s AT2 selectivity was confirmed using receptor-knockout models .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer : Prodrug approaches (e.g., esterification of the carboxylic acid) improve oral bioavailability. PD123319 di(trifluoroacetate) demonstrates enhanced absorption in rodent models, with plasma half-life extension via PEGylation . Pharmacokinetic parameters (Cmax, Tmax) should be quantified using LC-MS/MS .

Methodological Notes

  • Experimental Design : Include control groups (e.g., AT1 receptor antagonists for PD123319 studies) and blinded data analysis to minimize bias .
  • Data Contradiction Analysis : Use cheminformatics tools (e.g., PubChem Structure Clustering) to compare structural analogs and identify activity cliffs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3h-Imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3h-Imidazo[4,5-c]pyridine-6-carboxylic acid

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